![molecular formula C34H65FNO12P B130623 [2-[(2-fluoro-3-hydroxytetradecanoyl)amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] 3-hydroxytetradecanoate CAS No. 146452-52-0](/img/structure/B130623.png)
[2-[(2-fluoro-3-hydroxytetradecanoyl)amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] 3-hydroxytetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[(2-fluoro-3-hydroxytetradecanoyl)amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] 3-hydroxytetradecanoate is a synthetic compound with the molecular formula C34H65FNO12P and a molecular weight of 729.9 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-[(2-fluoro-3-hydroxytetradecanoyl)amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] 3-hydroxytetradecanoate involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions: [2-[(2-fluoro-3-hydroxytetradecanoyl)amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] 3-hydroxytetradecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
[2-[(2-fluoro-3-hydroxytetradecanoyl)amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] 3-hydroxytetradecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of protein modifications and interactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery system.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of [2-[(2-fluoro-3-hydroxytetradecanoyl)amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] 3-hydroxytetradecanoate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as phosphodiesterase-5A1, angiotensin-converting enzyme, and urease . These interactions can lead to various biochemical effects, including the modulation of cellular signaling pathways and the inhibition of enzymatic activity .
Comparison with Similar Compounds
[2-[(2-fluoro-3-hydroxytetradecanoyl)amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] 3-hydroxytetradecanoate can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
Polyglutamic Acid: A biopolymer used in various applications, including drug delivery and biomineralization.
Pyroglutamic Acid: A derivative of glutamic acid with unique properties and applications in protein modification.
Uniqueness: this compound is unique due to its specific molecular structure and the presence of fluorine and phosphorus atoms, which contribute to its distinct chemical and physical properties.
Properties
CAS No. |
146452-52-0 |
|---|---|
Molecular Formula |
C34H65FNO12P |
Molecular Weight |
729.9 g/mol |
IUPAC Name |
[2-[(2-fluoro-3-hydroxytetradecanoyl)amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] 3-hydroxytetradecanoate |
InChI |
InChI=1S/C34H65FNO12P/c1-3-5-7-9-11-13-15-17-19-21-26(39)23-30(42)47-32(33(29(41)25-38)48-49(44,45)46)27(24-37)36-34(43)31(35)28(40)22-20-18-16-14-12-10-8-6-4-2/h24,26-29,31-33,38-41H,3-23,25H2,1-2H3,(H,36,43)(H2,44,45,46) |
InChI Key |
ULIMTPICUVZAJC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(CC(=O)OC(C(C=O)NC(=O)C(C(CCCCCCCCCCC)O)F)C(C(CO)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC(C(C=O)NC(=O)C(C(CCCCCCCCCCC)O)F)C(C(CO)O)OP(=O)(O)O)O |
Synonyms |
2-deoxy-2-(2-fluoro-3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanoyl)-4-O-phosphonoglucopyranose 2-deoxy-2-(2-fluoro-3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanoyl)-4-O-phosphonoglucopyranose, (2S,3R)-isomer DFHTDTD-PGlu |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


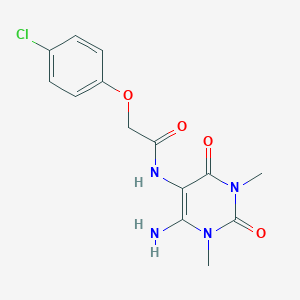
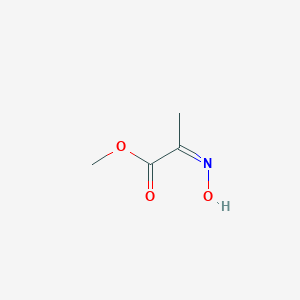
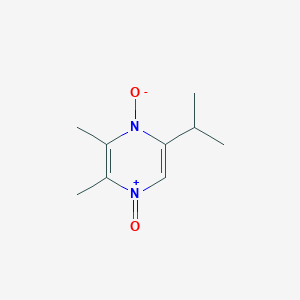

![Benzo[a]pyrene](/img/structure/B130552.png)




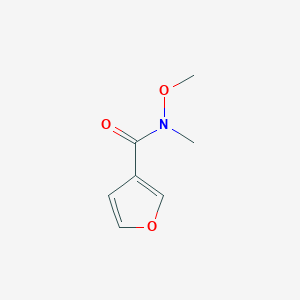
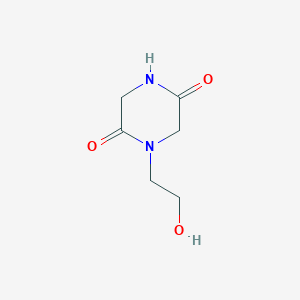
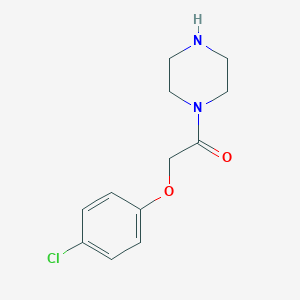
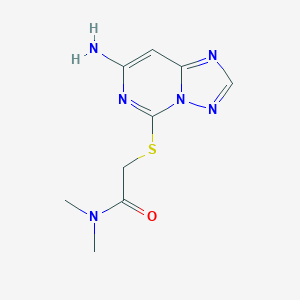
![2-[(methylamino)methyl]quinazolin-4(3H)-one](/img/structure/B130576.png)
